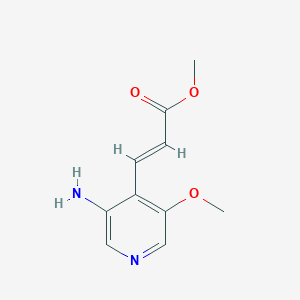

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

説明

“Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate” is a chemical compound with the molecular formula C10H12N2O3 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate” is represented by the SMILES stringCOC(=O)\\C=C\\c1c(N)cncc1OC . The InChI key for this compound is FFKKGZUKXYPUMX-ONEGZZNKSA-N . Physical And Chemical Properties Analysis

“Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate” has a molecular weight of 208.21 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.科学的研究の応用

Catalysis and Reaction Selectivity

A study explored the reaction of related compounds with methyl acrylate, catalyzed by AlCl3 and AlCl3-alkalinous substance systems. It was found that the AlCl3-alkalinous system had better selectivity and yields, offering insights into reaction mechanisms and catalyst efficiency (Tang Lin, 2003).

Synthesis of Pyrazolo- and Triazolo[1,5-α]pyrimidines

Research on the interaction of similar molecules with methyl acrylate led to the synthesis of pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines. This highlights the compound's potential in creating new molecular structures with possible pharmacological applications (Nuha I. Sweidan et al., 2020).

Polymer Synthesis and Photoinduced Birefringence

A study focused on synthesizing azo polymers using methacrylate monomers containing azo and electronical push and pull structures, demonstrating controlled molecular weights and narrow distributions. These polymers showed marked differences in photoinduced birefringence and surface relief grating, underlining potential applications in photonic devices (H. Cao et al., 2008).

Nitroxide-Mediated Photopolymerization

Another application is seen in nitroxide-mediated photopolymerization, where a compound similar to Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate was used as a photoiniferter, contributing to the development of new polymerization techniques and material synthesis (Y. Guillaneuf et al., 2010).

Functional Modification of Polymers

Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including compounds similar to Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate, showcased enhanced thermal stability and promising biological activities. This suggests potential medical applications of these polymers (H. M. Aly and H. L. A. El-Mohdy, 2015).

Conjugate Addition in Asymmetric Synthesis

A study demonstrated the conjugate addition of amines to chiral acrylates, yielding products used for asymmetric synthesis of various compounds. This underscores the role of similar acrylates in facilitating stereoselective synthesis (Doo-Ha Yoon et al., 2010).

Anionic Graft Polymerization

Investigations into the anionic graft polymerization of methyl acrylate to functional groups in proteins, using model compounds and gluten proteins, revealed a potential for modified proteins in various applications (L. Krull and M. Friedman, 1967).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl (E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKKGZUKXYPUMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CN=C1)N)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

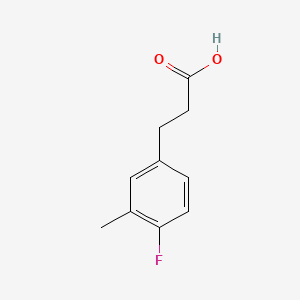

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)